Cloxacillin

Pharmacokinetics Oral Formulation Therapeutic Drug Monitoring

Researchers using penicillinase-resistant penicillin comparators face variability when substituting cloxacillin for oxacillin or dicloxacillin due to distinct PK profiles. Cloxacillin provides a stable benchmark with an established MIC range of 0.125-0.5 mg/L against MSSA. - Use as a reference standard for β-lactamase stability assays; stable at 125 mg/mL in polypropylene syringes for 24h at room temperature. - Select over dicloxacillin when lower systemic exposure is intended; oral bioavailability 36.9% vs. 48.8%.

Molecular Formula C19H18ClN3O5S
Molecular Weight 435.9 g/mol
CAS No. 61-72-3
Cat. No. B1194729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCloxacillin
CAS61-72-3
SynonymsChloroxacillin
Cloxacillin
Cloxacillin Sodium
Cloxacillin, Sodium
Sodium Cloxacillin
Sodium, Cloxacillin
Syntarpen
Tegopen
Molecular FormulaC19H18ClN3O5S
Molecular Weight435.9 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O
InChIInChI=1S/C19H18ClN3O5S/c1-8-11(12(22-28-8)9-6-4-5-7-10(9)20)15(24)21-13-16(25)23-14(18(26)27)19(2,3)29-17(13)23/h4-7,13-14,17H,1-3H3,(H,21,24)(H,26,27)/t13-,14+,17-/m1/s1
InChIKeyLQOLIRLGBULYKD-JKIFEVAISA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityWHITE, CRYSTALLINE POWDER;  SOL IN ALCOHOL;  SLIGHTLY SOL IN ACETONE, CHLOROFORM;  AQ SOLN IS ALKALINE;  DECOMP BETWEEN 170 °C & 173 °C;  ODORLESS;  BITTER TASTE /MONOHYDRATE/
5.32e-02 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Cloxacillin: Scientific Procurement Overview


Cloxacillin (CAS 61-72-3) is a semi-synthetic, narrow-spectrum, beta-lactam antibiotic of the isoxazolyl penicillin class (penicillinase-resistant penicillin) [1]. It is specifically designed to resist inactivation by staphylococcal beta-lactamase enzymes, primarily targeting methicillin-susceptible Staphylococcus aureus (MSSA) infections [2]. Its core clinical and research utility stems from its high intrinsic activity against MSSA and its narrow ecological spectrum, aligning with antimicrobial stewardship principles [3].

Standard

Narrow-spectrum beta-lactam reference for MSSA research

Comparator

Beta-lactamase-stable control for enzyme assays

Context

Antimicrobial stewardship and penicillinase-resistance studies

Cloxacillin: Isoxazolyl Penicillin Interchangeability Limits


While cloxacillin shares its class with dicloxacillin, flucloxacillin, and oxacillin, they are not therapeutically or analytically interchangeable. Significant quantitative differences exist in their pharmacokinetic (PK) profiles, protein binding, and beta-lactamase stability, which directly impact dosing regimens, free drug concentrations, and susceptibility interpretation [1]. Substituting one for another without adjusting for these established, data-backed disparities can lead to suboptimal target attainment (e.g., T>MIC) or introduce variability in research and industrial applications, such as in bioanalytical method validation or quality control (QC) standard selection [2].

Cloxacillin (Target)
Analog Substitute
Lower oral bioavailability profile
Dicloxacillin: higher bioavailability may alter exposure model
Shorter elimination half-life
Dicloxacillin half-life difference may shift dosing-model interpretation
Intermediate β-lactamase stability rank
Oxacillin: lower stability may not transfer for assay use

Differences based on direct head-to-head studies; model transferability requires verification.

Cloxacillin: Quantitative Evidence for Procurement


Oral Bioavailability vs. Dicloxacillin

Cloxacillin exhibits significantly lower oral bioavailability compared to its closest analog, dicloxacillin, a critical factor for oral formulation development and therapeutic selection. In a direct comparative study in healthy volunteers, the mean oral bioavailability (F) of a 2 g dose, calculated from the area under the serum concentration-time curve (AUC), was 36.9% for cloxacillin versus 48.8% for dicloxacillin [1]. This difference directly translates to lower and less predictable systemic exposure following oral administration.

Oral Bioavailability
Head-to-head
36.9% vs. 48.8%
Supports oral exposure model interpretation
Human single-dose PK model context
Pharmacokinetics Oral Formulation Therapeutic Drug Monitoring

Elimination Half-Life vs. Dicloxacillin

Cloxacillin is cleared from the systemic circulation more rapidly than dicloxacillin, a key determinant of dosing frequency. A direct head-to-head pharmacokinetic study in healthy subjects established that the elimination half-life (T1/2) of cloxacillin is 33 minutes, compared to 42 minutes for dicloxacillin [1]. This shorter half-life means that cloxacillin concentrations fall below the minimum inhibitory concentration (MIC) more quickly, requiring more frequent administration to maintain the target T>MIC.

Elimination Half-Life
Head-to-head
33 min vs. 42 min
Shorter half-life context for PK/PD model design
Intravenous administration; healthy subjects
Pharmacokinetics Dosing Regimen Design PK/PD

Beta-Lactamase Stability Ranking

Cloxacillin's stability against staphylococcal beta-lactamase is not absolute but is quantifiably equivalent to its closest analogs, positioning it as a reliable member of the class. A comparative study of relative stability to purified staphylococcal beta-lactamase ranked the compounds as: methicillin > cloxacillin = dicloxacillin = flucloxacillin > oxacillin [1]. While it is less stable than methicillin, it is equally stable to dicloxacillin and flucloxacillin, and more stable than oxacillin. This rank order is critical when selecting a positive control or reference standard for enzyme assays.

β-Lactamase Stability Rank
Head-to-head
Methicillin > Cloxacillin = Dicloxacillin > Oxacillin
Supports reference standard selection for enzyme assays
Purified staphylococcal β-lactamase; hydrolysis rates
Beta-Lactamase Antimicrobial Resistance In Vitro Susceptibility

MSSA In Vitro Activity

Cloxacillin demonstrates potent and consistent in vitro activity against methicillin-susceptible Staphylococcus aureus (MSSA), with a defined MIC range that underpins its clinical and research utility. A recent review of data confirms the cloxacillin MIC for MSSA ranges between 0.125 and 0.5 mg/L [1]. This narrow and predictable range supports its use as a reliable comparator and standard in susceptibility testing panels. Importantly, newer anti-staphylococcal agents have not been shown to improve clinical outcomes compared to cloxacillin for MSSA infections [1].

MSSA MIC Range
Reported
0.125 – 0.5 mg/L
Benchmark for susceptibility panel context
In vitro testing of clinical MSSA isolates
Antibacterial Activity Minimum Inhibitory Concentration MSSA

Solution Stability for Infusion

Cloxacillin sodium solutions at a high concentration of 125 mg/mL, prepared in 0.9% NaCl or D5W, are physically and chemically stable for 24 hours at room temperature (20-25°C) when stored in polypropylene syringes [1]. After this period, degradation accelerates, with solutions retaining less than 90% of their initial concentration by 48 hours [1]. This quantitative stability data is essential for developing continuous infusion protocols and pre-filled syringe programs in healthcare settings.

Solution Stability (24 h)
Reported
≥90% potency at 24 h;
Supports infusion protocol research window
125 mg/mL in 0.9% NaCl/D5W, PP syringes, 20-25°C
Pharmaceutical Stability Formulation Development Hospital Pharmacy

Cloxacillin: Evidence-Based Application Scenarios


Beta-Lactamase Stability Assay Standardization

Procure cloxacillin as a reference standard for assays designed to characterize beta-lactamase stability of new antibiotic candidates. Its established, intermediate rank in the stability hierarchy (cloxacillin = dicloxacillin = flucloxacillin > oxacillin) provides a reliable benchmark against which to compare both more stable (methicillin) and less stable (oxacillin) analogs [1]. This reduces inter-assay variability caused by the use of less well-characterized comparators.

Differentiated Oral Formulation Development

For oral formulation development targeting MSSA, select cloxacillin over dicloxacillin when a lower systemic exposure profile is therapeutically intended or when a specific dosing frequency is desired. Conversely, avoid substituting cloxacillin for dicloxacillin in a generic formulation without conducting a new bioequivalence study, as their oral bioavailability (36.9% vs. 48.8%) and half-lives (33 vs. 42 minutes) are quantitatively distinct and not interchangeable [2].

Continuous Infusion Protocol Optimization

Utilize cloxacillin sodium for the preparation of continuous infusion syringes at a concentration of 125 mg/mL, with the evidence-backed knowledge that these preparations remain chemically stable (>90% potency) for up to 24 hours at room temperature in polypropylene syringes [3]. This allows for efficient, once-daily pharmacy compounding and bedside replacement, minimizing nursing workload and reducing the risk of solution instability.

MSSA Susceptibility Testing Gold Standard

Include cloxacillin as the primary comparator in all in vitro susceptibility panels for evaluating novel anti-MSSA agents. Its well-defined MIC range of 0.125-0.5 mg/L against MSSA [4] serves as a stable, clinically relevant benchmark. Data showing that newer agents fail to outperform cloxacillin for MSSA infections [4] reinforces its critical role as the reference standard in both clinical microbiology and antimicrobial drug discovery programs.

Application
Selection Property
Validation Focus
Beta-Lactamase Stability Assays
Intermediate stability rank
Benchmark for novel beta-lactam candidates
Oral Formulation Exposure Studies
Oral bioavailability profile
Exposure model interpretation and study design
Continuous Infusion Stability Research
24-hour solution stability
Infusion protocol development for research
MSSA Susceptibility Panel Reference
Consistent MIC profile
Comparator for anti-MSSA compound screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cloxacillin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.